Lambertellin

Beschreibung

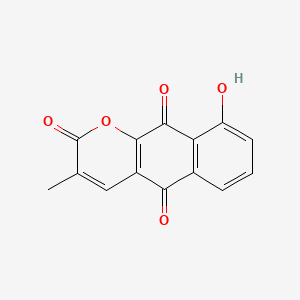

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28980-51-0 |

|---|---|

Molekularformel |

C14H8O5 |

Molekulargewicht |

256.21 g/mol |

IUPAC-Name |

9-hydroxy-3-methylbenzo[g]chromene-2,5,10-trione |

InChI |

InChI=1S/C14H8O5/c1-6-5-8-11(16)7-3-2-4-9(15)10(7)12(17)13(8)19-14(6)18/h2-5,15H,1H3 |

InChI-Schlüssel |

WOEURUGFOVZZQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)OC1=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lambertellin sucro-neolambertellin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lambertellin: A Technical Guide to its Fungal Origins and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lambertellin, a naturally occurring naphtho-γ-pyrone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the origins and sources of this compound, focusing on its fungal producers. The document details the biosynthetic pathway, isolation and purification methodologies, and spectroscopic characterization of this potent secondary metabolite. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a particular focus on its modulation of key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Introduction

This compound, chemically known as 9-hydroxy-3-methyl-2H-naphtho[2,3-b]pyran-2,5,10-trione, is a polyketide metabolite produced by various species of fungi. Its naphtho-γ-pyrone core structure is characteristic of a class of fungal secondary metabolites with a wide range of biological activities. This guide provides a detailed overview of the fungal sources of this compound, its biosynthesis, methods for its isolation and characterization, and its impact on cellular signaling pathways.

Fungal Sources of this compound

This compound has been isolated from several fungal species, highlighting its distribution across different fungal genera. The primary reported producers of this compound are detailed in the table below. While various fungi are known to produce this compound, comprehensive quantitative data on production yields across different species and under varied fermentation conditions are not extensively available in the current literature. The following table summarizes the known fungal sources.

| Fungal Species | Family | Reference |

| Lambertella sp. 1346 | Rutstroemiaceae | |

| Pycnoporus sanguineus MUCL 51321 | Polyporaceae | [1] |

| Ciboria gordonii | Sclerotiniaceae | |

| Pseudospiropes sp. |

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the acetate-malonate pathway, a common route for the formation of polyketides in fungi.[2][1][3] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct the carbon skeleton of the molecule. While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, a proposed pathway can be inferred from the well-established biosynthesis of other naphtho-γ-pyrones.

The initial step involves the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic naphtho-γ-pyrone core. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, are likely involved in the final modifications to produce this compound.

Isolation and Purification

A detailed, standardized protocol for the isolation and purification of this compound is not consistently reported across the literature. Therefore, the following is a generalized methodology based on common practices for the extraction and purification of fungal secondary metabolites, particularly from Pycnoporus sanguineus.

Fermentation and Extraction

-

Fungal Culture: Pycnoporus sanguineus is cultured on a suitable solid or in a liquid medium. For solid-state fermentation, rice is a commonly used substrate. The fungus is inoculated and incubated at an appropriate temperature (e.g., 28-30°C) for a period of 2-4 weeks, or until sufficient growth and pigment production are observed.

-

Extraction: The fungal biomass and culture medium are harvested and extracted with an organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound. The extraction is typically performed multiple times to ensure a high yield. The combined organic extracts are then concentrated under reduced pressure.

Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation. Silica gel is a common stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient.

-

Crystallization: The purified this compound fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol) to yield pure crystals.

Spectroscopic Characterization

| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Assignment |

| 2.45 (s, 3H) | 20.7 | -CH₃ |

| 6.15 (s, 1H) | 107.4 | H-4 |

| 6.90 (s, 1H) | 101.4 | H-8 |

| 7.37 (s, 1H) | 120.1 | H-6 |

| 12.5 (s, 1H) | 161.8 | 9-OH |

| 185.4 | C-5, C-10 | |

| 169.4 | C-2 | |

| 164.8 | C-10a | |

| 160.8 | C-9 | |

| 153.9 | C-4a | |

| 142.3 | C-5a | |

| 108.2 | C-10b | |

| 104.3 | C-8a | |

| 98.2 | C-6 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Modulation of Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK) and NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

References

Discovery and Isolation of Lambertellin from Pycnoporus sanguineus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and biological characterization of Lambertellin, a naphthoquinone-derived secondary metabolite, from the white-rot fungus Pycnoporus sanguineus. This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. This document provides a comprehensive overview of the experimental protocols for the fermentation of P. sanguineus, the extraction and purification of this compound, and the elucidation of its mechanism of action, specifically its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. All quantitative data is summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the scientific processes and findings.

Introduction

Pycnoporus sanguineus, a white-rot fungus belonging to the family Polyporaceae, is recognized for its ability to produce a variety of bioactive secondary metabolites.[1][2] These compounds, which are not essential for the primary growth of the fungus, often possess unique chemical structures and potent biological activities.[1] Among these metabolites, this compound, a naphthoquinone derivative, has been successfully isolated from solid rice fermentations of Pycnoporus sanguineus MUCL 51321.[3]

This compound has been identified as a potent anti-inflammatory agent.[3] Research has shown that it can significantly inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[3] Furthermore, its anti-inflammatory effects are attributed to its ability to modulate crucial intracellular signaling pathways, namely the MAPK and NF-κB pathways, which are central to the regulation of inflammatory responses.[3] This guide provides a detailed technical overview of the methodologies employed in the discovery and characterization of this compound from P. sanguineus.

Data Presentation

Table 1: Bioactivity of this compound

| Parameter | Value | Cell Line | Stimulation | Reference |

| IC50 for Nitric Oxide (NO) Production Inhibition | 3.19 µM | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |

Table 2: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect | Cell Line | Stimulation | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Significant inhibition of expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |

| Cyclooxygenase-2 (COX-2) | Significant inhibition of expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |

| Interleukin-6 (IL-6) | Decreased expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |

| Interleukin-1β (IL-1β) | Decreased expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |

Experimental Protocols

Fungal Culture and Fermentation

This protocol is a representative method for the solid-state fermentation of Pycnoporus sanguineus for the production of secondary metabolites, including this compound.

-

Strain Maintenance: Pycnoporus sanguineus MUCL 51321 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum Preparation: A small piece of the mycelium from the PDA slant is transferred to a flask containing Potato Dextrose Broth (PDB) and incubated at 28°C with shaking at 150 rpm for 5-7 days to generate a liquid seed culture.

-

Solid-State Fermentation:

-

A solid substrate, such as rice, is autoclaved in fermentation bags or flasks.

-

The liquid seed culture is inoculated onto the sterile solid substrate.

-

The fermentation is carried out at 28°C for 21-30 days in a dark, humidified environment.

-

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and purification of naphthoquinones like this compound from fungal solid-state fermentation cultures.

-

Extraction:

-

The fermented solid substrate is dried and ground into a fine powder.

-

The powder is extracted exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature with agitation.

-

The solvent is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation and Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute the fractions.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and concentrated.

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using comprehensive spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure and connectivity of atoms.

Anti-inflammatory Activity Assays

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the investigation of the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

-

Cell Lysis and Protein Quantification:

-

RAW 264.7 cells are treated with this compound and/or LPS for the specified time.

-

The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, JNK, and IκBα.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

-

Mandatory Visualizations

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: this compound's modulation of MAPK and NF-κB signaling pathways.

Conclusion

This compound, isolated from Pycnoporus sanguineus, demonstrates significant potential as a novel anti-inflammatory agent. Its mechanism of action, involving the downregulation of key pro-inflammatory mediators through the modulation of the MAPK and NF-κB signaling pathways, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other natural products derived from fungal sources. Further studies to quantify its effects on cytokine expression and to determine its in vivo efficacy are warranted.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Lambertellin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Lambertellin, a naturally occurring molecule with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a polyketide-derived fungal metabolite. Its chemical structure is characterized by a naphtho[2,3-b]pyran-5,10-dione core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₅ | [1] |

| Molecular Weight | 256.21 g/mol | [1] |

| CAS Number | 28980-51-0 | [1] |

| Appearance | Not explicitly stated in the provided results | |

| Melting Point | Not explicitly stated in the provided results | |

| Solubility | Not explicitly stated in the provided results |

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

The structure of this compound has been elucidated using a variety of spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR (Proton NMR) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹³C-NMR (Carbon NMR) Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength (λmax) nm | Solvent |

| Data not available in search results |

Biological Activity and Mechanism of Action

This compound has demonstrated potent anti-inflammatory properties.[2][3]

Table 6: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | NO | 3.19 | [1][2] |

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] Specifically, it has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

Figure 2: Simplified Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its anti-inflammatory activity.

Isolation of this compound from Pycnoporus sanguineus

A detailed, step-by-step protocol for the isolation and purification of this compound from the fungus Pycnoporus sanguineus is not fully available in the provided search results. The primary literature by Jouda et al. (2018) indicates that this compound was isolated from a solid rice fermentation of the fungus.[2] The general procedure would likely involve:

-

Fungal Culture: Cultivation of Pycnoporus sanguineus on a solid rice medium.

-

Extraction: Extraction of the fungal culture with an organic solvent (e.g., ethyl acetate, methanol).

-

Chromatographic Purification: A multi-step chromatographic process, likely involving silica gel column chromatography and potentially preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Figure 3: General Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from its fungal source.

Chemical Synthesis of this compound

A detailed experimental protocol for the total synthesis of this compound was not found in the search results.

In Vitro Anti-inflammatory Activity Assay

The following protocol is a standard method for evaluating the anti-inflammatory effects of compounds on RAW 264.7 macrophage cells.

4.3.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

4.3.2. Nitric Oxide (NO) Production Assay (Griess Test)

-

After the treatment period, collect the cell culture supernatant.

-

In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.

Figure 4: Experimental Workflow for Anti-inflammatory Assay

Caption: Step-by-step workflow for the in vitro anti-inflammatory nitric oxide assay.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the inhibition of the MAPK and NF-κB signaling pathways, makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their future studies. Further research is required to fully elucidate its spectroscopic properties and to develop efficient isolation and synthetic protocols.

References

A Technical Guide to the Biological Activities of Lambertellin and Its Derivatives

Executive Summary: Lambertellin, a naturally occurring naphtho-γ-pyrone, and its synthetic derivatives have emerged as a class of compounds with significant therapeutic potential. Primarily isolated from fungi such as Pycnoporus sanguineus, these molecules exhibit a diverse range of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This technical guide provides an in-depth analysis of the biological activities of this compound and its analogues, focusing on their mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental protocols for key bioassays are provided to facilitate further research and development by scientists and drug development professionals.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Its mechanism centers on the inhibition of pro-inflammatory mediators in activated macrophages.

Mechanism of Action and Signaling Pathway Modulation

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.[1][2] Furthermore, this compound reduces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][2]

The underlying mechanism for this activity is the compound's ability to interfere with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2] By inhibiting the activation of these pathways, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of genes encoding for pro-inflammatory proteins.

Caption: this compound's anti-inflammatory mechanism.

Quantitative Anti-inflammatory Data

The inhibitory potency of this compound and its derivatives against NO production is a key metric for its anti-inflammatory activity.

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound | NO Production Inhibition | RAW 264.7 | 3.19 µM | [1][2] |

| Acetylated this compound (1a) | NO Production Inhibition | RAW 264.7 | 14.8 µM | [1] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the determination of the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or derivatives) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value through non-linear regression analysis.

Anticancer and Cytotoxic Activities

Derivatives of this compound have shown promise as anticancer agents, particularly in their ability to induce programmed cell death (apoptosis) in cancer cells and sensitize them to other therapies.

Sensitization to TRAIL-Induced Apoptosis

Lambertianic acid (LA), a related bioactive compound, significantly enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant non-small cell lung cancer (NSCLC) cells.[4][5] This synergistic effect is achieved through a multi-faceted mechanism:

-

Upregulation of Death Receptors: LA increases the expression of Death Receptor 4 (DR4), making cancer cells more susceptible to the TRAIL ligand.[4][5]

-

Inhibition of Anti-Apoptotic Proteins: The treatment downregulates key survival proteins like X-linked inhibitor of apoptosis protein (XIAP) and disrupts the pro-survival NF-κB pathway.[4][5]

-

Activation of Caspase Cascade: The combination of LA and TRAIL leads to increased cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3, culminating in the cleavage of PARP and execution of apoptosis.[4]

Caption: Apoptosis sensitization by a this compound-related compound.

Quantitative Cytotoxicity Data

While extensive data on this compound itself is emerging, studies on structurally related natural products provide a framework for evaluating the cytotoxic potential of its derivatives against various cancer cell lines.

| Compound Class/Derivative | Cell Line | Activity/Metric | IC50 Value | Reference |

| Lambertianic Acid + TRAIL | A549, H1299 (NSCLC) | Apoptosis Induction | 20 µM (LA) | [5] |

| Brefeldin A Derivative (7) | K562 (Leukemia) | Cytotoxicity | 0.84 µM | [6] |

| Galangin Derivative (6) | MCF-7 (Breast) | Cytotoxicity | 3.55 µM | [7] |

| Galangin Derivative (6) | A549 (Lung) | Cytotoxicity | 6.23 µM | [7] |

Experimental Protocol: Cytotoxicity (MTT) and Apoptosis (Western Blot) Assays

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Analysis: Measure absorbance at 490 nm. Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

-

Cell Treatment & Lysis: Treat cells in 6-well plates with the compound(s) for the desired time. Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Activity

This compound and its congeners have been identified as having potential antifungal and antibacterial properties, adding to their profile as versatile bioactive molecules.

Antifungal and Antibacterial Spectrum

Neothis compound, a biosynthetic congener of this compound, has been classified as an antifungal agent.[3] Studies on related fungal metabolites and plant extracts containing similar scaffolds have shown activity against a range of pathogens.[8][9][10] Extracts from Pycnoporus sanguineus, a source of this compound, have demonstrated mild to moderate antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus.[1] The broad antimicrobial potential suggests that this compound derivatives could be developed as novel anti-infective agents.

Quantitative Antimicrobial Data

Quantitative data, typically presented as Minimum Inhibitory Concentration (MIC), is crucial for evaluating antimicrobial efficacy. The table below presents data for related compounds, illustrating the expected format for future this compound derivative studies.

| Compound Class/Derivative | Organism | MIC Value (µg/mL) | Reference |

| Aminothioxanthone (1) | T. rubrum | 8-32 | [11] |

| Aminothioxanthone (8) | C. albicans (FL-resistant) | 8-16 | [11] |

| Butyrolactone I | B. subtilis | 5.30 µM | [9] |

| β-Carboline Derivative (F4) | P. litchii | 1.12 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a microbial strain.

-

Inoculum Preparation: Culture the microbial strain (bacterial or fungal) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria; 35°C for 24-48h for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, structure elucidation, preparation, and biological properties of neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal metabolites, their novel sources, and targets to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives [mdpi.com]

Exploring the Antimicrobial Spectrum of Lambertellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lambertellin, a naturally occurring quinone derivative, has garnered interest for its diverse biological activities. While its anti-inflammatory properties have been a primary focus of research, its potential as an antimicrobial agent remains an area of significant opportunity. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound, drawing upon the known activities of the broader class of quinone compounds. Due to the limited specific quantitative data on this compound's antimicrobial activity in publicly available literature, this document presents a framework for its evaluation, including detailed experimental protocols and illustrative data. The guide also delves into the potential mechanisms of action by which this compound may exert its antimicrobial effects, providing a foundation for future research and development in the field of antimicrobial drug discovery.

Introduction to this compound

This compound is a naphthoquinone-related compound that has been isolated from various fungal species. Structurally, its quinone moiety is a key feature, suggesting a potential for a range of biological activities, including antimicrobial effects. Quinone-containing compounds are known to possess broad-spectrum antimicrobial properties, acting against both bacteria and fungi through various mechanisms.

Antimicrobial Spectrum of this compound (Illustrative)

While comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of microorganisms are not extensively available, the following tables present hypothetical yet plausible MIC values based on the known activities of similar quinone compounds. These tables are intended to serve as a guide for the potential spectrum of activity and to illustrate the standardized presentation of such data. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[1][2].

Table 1: Illustrative Antibacterial Spectrum of this compound

| Bacterial Species | Gram Stain | MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 8 - 32 |

| Streptococcus pyogenes | Positive | 4 - 16 |

| Bacillus subtilis | Positive | 16 - 64 |

| Escherichia coli | Negative | 32 - 128 |

| Pseudomonas aeruginosa | Negative | 64 - 256 |

| Klebsiella pneumoniae | Negative | 32 - 128 |

Table 2: Illustrative Antifungal Spectrum of this compound

| Fungal Species | Type | MIC Range (µg/mL) |

| Candida albicans | Yeast | 16 - 64 |

| Cryptococcus neoformans | Yeast | 8 - 32 |

| Aspergillus fumigatus | Mold | 32 - 128 |

| Trichophyton rubrum | Mold | 4 - 16 |

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of quinone compounds, and by extension potentially this compound, is often multifaceted. The primary mechanisms are believed to involve:

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. These highly reactive molecules can cause extensive damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

-

Interaction with Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups present in proteins and other cellular macromolecules. This can lead to enzyme inactivation and disruption of essential cellular processes.

-

Inhibition of Nucleic Acid and Protein Synthesis: Some quinones have been shown to intercalate with DNA, interfering with replication and transcription. They may also inhibit protein synthesis by targeting ribosomal function[3][4].

-

Disruption of Cell Wall and Membrane Integrity: Quinones can interfere with the synthesis of the bacterial cell wall and fungal cell wall components. They can also disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents[5][6].

Visualizing Potential Signaling Pathway Interruption

The following diagram illustrates a generalized view of how a quinone compound like this compound might disrupt key cellular processes in a microbial cell.

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum of a compound like this compound, standardized methodologies are crucial for generating reliable and reproducible data. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., DMSO, ensuring final concentration is non-inhibitory)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Include a positive control well (broth with microbial inoculum, no drug) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, except for the negative control well. This brings the final volume in each well to 100 µL.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at 30-35°C for 24-48 hours for fungi.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized microbial inoculum and remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at 30-35°C for 24-72 hours for fungi.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing the antimicrobial activity of a novel compound like this compound.

Caption: Workflow for antimicrobial drug discovery.

Conclusion and Future Directions

This compound, as a member of the quinone family of natural products, holds considerable promise as a lead compound for the development of novel antimicrobial agents. While this guide has provided a framework for understanding its potential antimicrobial spectrum and mechanisms of action based on its chemical class, further empirical research is imperative. Future studies should focus on:

-

Comprehensive MIC and MBC/MFC determination: Establishing a detailed profile of this compound's activity against a broad and diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Elucidation of specific mechanisms of action: Investigating the precise molecular targets and signaling pathways in microbial cells that are affected by this compound.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in appropriate animal models of infection.

The systematic exploration of this compound's antimicrobial properties could pave the way for the development of new and effective treatments for infectious diseases, addressing the growing challenge of antimicrobial resistance.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximizing microbial protein synthesis in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Mechanism of Hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

Identification of Novel Lambertellin Analogs from Endophytic Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi represent a promising and largely untapped source of novel bioactive secondary metabolites. Among these are analogs of Lambertellin, a naphthalenone compound known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the methodologies for identifying novel this compound analogs from endophytic fungi, from isolation and cultivation to structure elucidation and bioactivity assessment. Detailed experimental protocols, data presentation standards, and visualizations of key processes are included to facilitate further research and drug discovery in this area.

Introduction

Endophytic fungi reside within the tissues of living plants, often in a symbiotic relationship, without causing any apparent disease.[1] This unique ecological niche has driven the evolution of diverse biosynthetic pathways, leading to the production of a vast array of secondary metabolites with significant pharmacological potential.[2][3] These compounds, including alkaloids, terpenoids, polyketides, and quinones, exhibit a wide range of biological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[4][5]

This compound, a naphthoquinone derivative, and its analogs are a class of polyketides that have garnered interest due to their biological activities.[6] Notably, this compound has been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[7][8] The discovery of novel this compound analogs from endophytic fungi presents a compelling opportunity for the development of new therapeutic agents. This technical guide outlines the critical steps involved in the identification and characterization of these promising compounds.

Experimental Protocols

Isolation of Endophytic Fungi

The successful isolation of endophytic fungi is the foundational step in the discovery of novel secondary metabolites. The following protocol is a standard method for isolating these microorganisms from plant tissues.[9][10][11]

Materials:

-

Healthy plant tissue (leaves, stems, roots)

-

75% Ethanol

-

Sodium hypochlorite solution (1.3% available chlorine)

-

Sterile distilled water

-

Sterile scalpel and forceps

-

Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin)

-

Parafilm

Procedure:

-

Surface Sterilization:

-

Thoroughly wash the collected plant material under running tap water.

-

Immerse the plant material in 75% ethanol for 1 minute.

-

Transfer the material to a sodium hypochlorite solution for 3 minutes.

-

Rinse the material three times with sterile distilled water to remove residual sterilizing agents.

-

Dry the sterilized plant material under sterile conditions in a laminar flow hood.

-

-

Plating:

-

Using a sterile scalpel, cut the surface-sterilized plant tissue into small segments (approximately 5mm x 5mm).[9]

-

Place the segments onto PDA plates supplemented with an antibiotic to inhibit bacterial growth.

-

To confirm the effectiveness of surface sterilization, make imprints of the sterilized plant material onto a separate PDA plate. No fungal growth should be observed on this control plate.[9]

-

-

Incubation:

-

Seal the PDA plates with parafilm.

-

Incubate the plates at 28°C in the dark for 2-4 weeks.

-

Monitor the plates daily for the emergence of fungal hyphae from the plant segments.

-

-

Purification:

-

Once fungal growth is observed, use the hyphal tip method to transfer a single isolate to a fresh PDA plate.[9]

-

Incubate the new plate under the same conditions to obtain a pure culture.

-

Cultivation and Fermentation for Secondary Metabolite Production

To produce a sufficient quantity of secondary metabolites for analysis, the isolated endophytic fungi must be cultivated on a larger scale. Both solid-state and submerged fermentation methods can be employed.[1][4][12]

Solid-State Fermentation:

-

Medium: Rice medium (200 g of rice with 400 ml of distilled water in a 2 L Erlenmeyer flask), sterilized at 121°C for 15 minutes.[4]

-

Inoculation: Inoculate the sterilized rice medium with agar plugs of a pure fungal culture.

-

Incubation: Incubate the flask at 25°C in the dark for 15-20 days.[4]

Submerged Fermentation:

-

Medium: Potato Dextrose Broth (PDB) in 250 ml flasks.[12]

-

Inoculation: Inoculate the PDB with agar plugs of a pure fungal culture.

-

Incubation: Incubate the flasks on a shaking incubator at 28°C and 100 rpm for 4-6 days.[12]

Extraction and Purification of this compound Analogs

Following fermentation, the secondary metabolites must be extracted and purified for structural and functional analysis.

Extraction:

-

Solid-State Culture:

-

Extract the fermented rice medium with ethyl acetate.[4]

-

Filter the mixture and collect the ethyl acetate layer.

-

-

Submerged Culture:

-

Filter the broth culture to separate the mycelial biomass from the filtrate.

-

Extract the filtrate with an equal volume of ethyl acetate.[13]

-

Collect the ethyl acetate layer.

-

-

Concentration:

-

Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[13]

-

Purification:

-

Chromatography: The crude extract is typically subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Silica gel column chromatography is a common first step, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: This is used for further separation of fractions based on size.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to isolate pure compounds.[14]

-

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques.[5][15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[15]

Data Presentation: Bioactivity of this compound Analogs

Quantitative data on the biological activity of newly identified this compound analogs should be presented in a clear and structured format to allow for easy comparison. The following tables provide templates for presenting cytotoxic and antimicrobial data.

Table 1: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Doxorubicin (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.[2][16][17][18][19]

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A | N/A |

| Amphotericin B (Control) | N/A | N/A | [Insert Value] | [Insert Value] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21][22][23]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The overall process for the identification of novel this compound analogs can be visualized as follows:

Signaling Pathway Modulation by this compound

This compound has been reported to exert its anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways.[7][8]

Conclusion

The identification of novel this compound analogs from endophytic fungi holds significant promise for the discovery of new therapeutic leads. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore this rich source of chemical diversity. By combining classical microbiological techniques with modern analytical and spectroscopic methods, it is possible to isolate, characterize, and evaluate the bioactivity of these promising natural products. Further investigation into the mechanisms of action of novel this compound analogs will be crucial for their development as potential drug candidates.

References

- 1. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of endophytic fungi [protocols.io]

- 10. Isolation and identification of endophytic fungi [bio-protocol.org]

- 11. Frontiers | Isolation and Characterization of an Endophytic Fungus Colletotrichum coccodes Producing Tyrosol From Houttuynia cordata Thunb. Using ITS2 RNA Secondary Structure and Molecular Docking Study [frontiersin.org]

- 12. nveo.org [nveo.org]

- 13. mdpi.com [mdpi.com]

- 14. Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Lambertellin: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data used for the characterization of Lambertellin, a naturally occurring naphtho-γ-pyrone. The document covers its known effects on cellular signaling pathways and outlines the standard experimental protocols for obtaining the necessary spectroscopic data for its identification and analysis.

Modulation of MAPK and NF-κB Signaling Pathways

This compound has been identified as a modulator of key inflammatory signaling pathways.[1][2] It exerts its anti-inflammatory effects by influencing the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling cascades.[1][2] This modulation leads to a reduction in the production of pro-inflammatory mediators, highlighting its potential as a lead compound for the development of new anti-inflammatory drugs.[2]

The signaling pathway affected by this compound can be visualized as follows:

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While these methods are standard for the characterization of this compound, specific, publicly available datasets are not readily found in current literature searches. A foundational paper for this data is likely "The structure of this compound" published in the Journal of the Chemical Society in 1965.[3]

Below are template tables that outline the expected data from each spectroscopic analysis, which can be populated upon obtaining the full spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available | ||

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | ||

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. The specific parameters may vary depending on the instrumentation and the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI provides extensive fragmentation, which is useful for structural elucidation, while ESI is a softer ionization method that often preserves the molecular ion.

-

Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio.

-

Fragmentation Analysis: For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented by collision-induced dissociation (CID) to obtain further structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.

Experimental Workflow Visualization

The general workflow for the isolation and characterization of this compound can be represented as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1110. The structure of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lambertellin, a naturally occurring pyranonaphthoquinone, and its related compounds, including the lambertellols. These molecules, primarily isolated from various fungi, have garnered significant interest due to their diverse biological activities. This document details their biosynthesis, chemical structures, and pharmacological properties, with a focus on their potential as therapeutic agents. It includes a compilation of available quantitative data, outlines the key experimental methodologies for their study, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound and its analogues are a class of fungal metabolites characterized by a core naphthoquinone or dihydronaphthoquinone structure. First isolated from species of the fungal genus Lambertella, these compounds have since been identified in other fungi, such as Pycnoporus sanguineus.[1] Their biological activities, particularly their anti-inflammatory and antimicrobial properties, have made them attractive candidates for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on these compounds to facilitate future research.

Chemical Structures

The core chemical scaffold of this compound is a substituted 1,4-naphthoquinone. The lambertellols are structurally related, representing biosynthetic precursors or derivatives of this compound. The structures of these compounds have been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.[2]

Table 1: Key this compound-related Natural Products and their Molecular Formulas

| Compound Name | Molecular Formula | Source Organism(s) |

| This compound | C₁₄H₁₀O₅ | Lambertella sp., Pycnoporus sanguineus |

| Lambertellol A | C₁₄H₁₂O₅ | Lambertella sp. |

| Lambertellol B | C₁₄H₁₂O₅ | Lambertella sp. |

| Norneothis compound | C₁₃H₈O₅ | Lambertella sp. |

Biosynthesis

The biosynthesis of this compound and lambertellols in fungi is of significant interest for potential biotechnological production. Isotope labeling studies have suggested that these compounds are polyketides, derived from the acetate-malonate pathway. The production of these metabolites by the mycoparasitic fungus Lambertella corni-maris has been observed to be significantly stimulated under acidic conditions, which may be induced by its host fungus, Monilinia fructigena.[1][3] This suggests a potential role for these compounds in the ecological interactions of the producing fungi.

Below is a conceptual workflow for investigating the biosynthesis of these natural products.

Caption: A generalized workflow for elucidating the biosynthetic pathway of fungal natural products like this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited significant inhibitory activity against the production of nitric oxide (NO). This effect is attributed to its ability to modulate key inflammatory signaling pathways.

Table 2: Quantitative Bioactivity Data for this compound

| Compound | Biological Activity | Assay System | IC₅₀ Value | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 3.19 µM |

The anti-inflammatory effects of this compound are mediated through the downregulation of pro-inflammatory enzymes and cytokines. Specifically, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β).

The underlying mechanism of these anti-inflammatory effects involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of the inflammatory response.

Caption: this compound's modulation of MAPK and NF-κB signaling pathways to exert its anti-inflammatory effects.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of this compound and its analogues. The following sections provide an overview of key methodologies.

Fungal Culture and Metabolite Extraction

A common method for producing this compound is through solid-state fermentation of fungi known to produce it, such as Pycnoporus sanguineus.

Protocol Outline: Solid-State Fermentation and Extraction

-

Fungal Inoculation: A suitable solid substrate, such as rice, is autoclaved and then inoculated with a mycelial culture of the producing fungus.

-

Incubation: The inoculated substrate is incubated under controlled conditions of temperature and humidity for a period sufficient for metabolite production (e.g., several weeks).

-

Extraction: The fermented solid is harvested and extracted with an organic solvent, such as ethyl acetate or methanol, to solubilize the secondary metabolites.

-

Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture of compounds that requires further separation to isolate pure this compound.

Protocol Outline: Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure compound.

Anti-inflammatory Activity Assay

The anti-inflammatory activity of this compound can be assessed using in vitro cell-based assays.

Protocol Outline: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

This compound and its related natural products represent a promising class of compounds with significant therapeutic potential, particularly in the area of anti-inflammatory drug development. The information compiled in this guide highlights the current understanding of their chemistry, biosynthesis, and biological activity. Future research should focus on several key areas:

-

Total Synthesis: The development of efficient total synthesis routes for this compound and its analogues will be crucial for generating sufficient quantities for preclinical and clinical studies and for creating novel derivatives with improved pharmacological properties.

-

Expanded Bioactivity Screening: A broader evaluation of the biological activities of these compounds against a wider range of therapeutic targets, including cancer cell lines and pathogenic microbes, is warranted.

-

In Vivo Studies: In vivo studies in animal models of inflammation and other relevant diseases are necessary to validate the therapeutic potential of these compounds.

-

Biosynthetic Pathway Elucidation: A more detailed understanding of the biosynthetic pathway will enable the use of synthetic biology approaches for the heterologous production and engineering of novel analogues.

This technical guide serves as a foundational resource for researchers dedicated to advancing the study of these fascinating fungal metabolites and harnessing their potential for the development of new medicines.

References

- 1. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, structure elucidation, preparation, and biological properties of neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Lambertellin's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lambertellin, a naturally occurring naphthoquinone derivative, has demonstrated promising biological activities, notably anti-inflammatory effects. While experimental studies have implicated its role in modulating key signaling pathways, a comprehensive understanding of its direct molecular targets remains largely unexplored. This technical guide outlines a systematic in silico approach to predict and characterize the biological targets of this compound. By leveraging a combination of computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, researchers can efficiently identify and validate potential protein interactions, thereby elucidating its mechanism of action and paving the way for further drug development. This document provides a detailed workflow, experimental protocols for cited methodologies, and illustrative data representations to guide researchers in applying these powerful predictive tools.

Introduction

This compound is a fungal metabolite that has garnered interest for its bioactive properties. Experimental evidence has shown its ability to exert anti-inflammatory effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] Specifically, it has been observed to inhibit the production of nitric oxide (NO) with an IC50 value of 3.19 µM.[1] Despite these insights, the direct molecular targets of this compound responsible for initiating these downstream effects have not been fully elucidated. In silico target prediction methods offer a rapid and cost-effective strategy to hypothesize and prioritize potential protein targets for subsequent experimental validation.

This guide provides a comprehensive overview of a computational workflow designed to predict the biological targets of this compound.

Proposed In Silico Target Prediction Workflow

The prediction of this compound's biological targets can be systematically approached using a multi-step computational workflow. This process begins with the preparation of the ligand structure and a library of potential protein targets, followed by computational screening and refinement to identify the most promising candidates.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Lambertellin from Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lambertellin is a naturally occurring naphtho-γ-pyrone derivative found in various fungi, notably species from the genera Lambertella and Pycnoporus. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Notably, research has shown that this compound can exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] This document provides a comprehensive protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, pharmacology, and drug development.

Fungal Culture and Fermentation

The production of this compound can be achieved through the cultivation of appropriate fungal strains, such as Pycnoporus sanguineus, using solid-state fermentation (SSF). This method provides a high surface area for fungal growth and can enhance the production of secondary metabolites.

Experimental Protocol: Solid-State Fermentation of Pycnoporus sanguineus

-

Strain Maintenance: Maintain cultures of Pycnoporus sanguineus on Potato Dextrose Agar (PDA) plates at 25°C for 7 days and store at 4°C.

-

Inoculum Preparation: Prepare a seed medium consisting of potato starch (30 g/L), yeast extract (4.5 g/L), and peptone (10.5 g/L). Inoculate with a mycelial plug from the PDA plate and incubate at 30°C with shaking for 5 days.

-

Solid-State Fermentation:

-

Use a solid substrate such as wood chips or a mixture of wheat bran and sugarcane bagasse.

-